molecular formula C12H16O2 B5873884 4-hydroxy-4-methyl-1-phenyl-3-pentanone

4-hydroxy-4-methyl-1-phenyl-3-pentanone

Cat. No. B5873884
M. Wt: 192.25 g/mol
InChI Key: MSFQJRXMUIHYQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-4-methyl-1-phenyl-3-pentanone, also known as PMK or piperonyl methyl ketone, is a chemical compound that is commonly used in the synthesis of illicit drugs such as MDMA (ecstasy) and methamphetamine. Despite its association with illegal drug production, PMK has several legitimate scientific research applications.

Mechanism of Action

The mechanism of action of 4-hydroxy-4-methyl-1-phenyl-3-pentanone is not well understood, but it is believed to act as a precursor in the synthesis of MDMA and methamphetamine. These drugs work by increasing the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to feelings of euphoria and increased energy.
Biochemical and Physiological Effects:
4-hydroxy-4-methyl-1-phenyl-3-pentanone itself does not have any significant biochemical or physiological effects, but its derivatives, such as MDMA and methamphetamine, can have serious health consequences. These drugs can cause neurotoxicity, cardiovascular problems, and psychological disturbances.

Advantages and Limitations for Lab Experiments

4-hydroxy-4-methyl-1-phenyl-3-pentanone has several advantages for use in lab experiments, including its high purity and stability. However, due to its association with illegal drug production, the sale and purchase of 4-hydroxy-4-methyl-1-phenyl-3-pentanone are heavily regulated in many countries, making it difficult to obtain for research purposes.

Future Directions

Future research on 4-hydroxy-4-methyl-1-phenyl-3-pentanone could focus on developing new synthesis methods that are more efficient and environmentally friendly. Additionally, researchers could investigate the potential pharmaceutical applications of 4-hydroxy-4-methyl-1-phenyl-3-pentanone derivatives that do not have the same health risks as MDMA and methamphetamine. Finally, further studies could be conducted to better understand the mechanism of action of 4-hydroxy-4-methyl-1-phenyl-3-pentanone and its derivatives.
In conclusion, 4-hydroxy-4-methyl-1-phenyl-3-pentanone, or 4-hydroxy-4-methyl-1-phenyl-3-pentanone, is a chemical compound with several legitimate scientific research applications. Despite its association with illegal drug production, 4-hydroxy-4-methyl-1-phenyl-3-pentanone has significant potential for use in the synthesis of pharmaceuticals and as a reagent in chemical analysis. Further research is needed to better understand the mechanism of action of 4-hydroxy-4-methyl-1-phenyl-3-pentanone and its derivatives, as well as to develop new synthesis methods that are more efficient and environmentally friendly.

Synthesis Methods

4-hydroxy-4-methyl-1-phenyl-3-pentanone can be synthesized through several methods, including the Wacker oxidation of safrole and the oxidation of piperonal with potassium permanganate. However, due to its association with illegal drug production, the sale and purchase of 4-hydroxy-4-methyl-1-phenyl-3-pentanone are heavily regulated in many countries.

Scientific Research Applications

4-hydroxy-4-methyl-1-phenyl-3-pentanone has several legitimate scientific research applications, including its use as a precursor in the synthesis of pharmaceuticals and as a reagent in chemical analysis. 4-hydroxy-4-methyl-1-phenyl-3-pentanone can also be used in the production of fragrances and flavors.

properties

IUPAC Name

4-hydroxy-4-methyl-1-phenylpentan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-12(2,14)11(13)9-8-10-6-4-3-5-7-10/h3-7,14H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFQJRXMUIHYQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)CCC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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